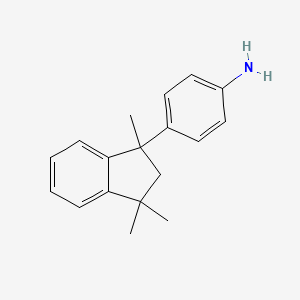
(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene ring system. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalene followed by the introduction of the amine group through reductive amination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and sodium cyanoborohydride for reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.
6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: A compound lacking the bromine atom.
Uniqueness
(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both bromine and methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
(1S)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |
Clé InChI |
YLGNAIPBTRAJLB-JTQLQIEISA-N |
SMILES isomérique |
COC1=C(C=C2CCC[C@@H](C2=C1)N)Br |
SMILES canonique |
COC1=C(C=C2CCCC(C2=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)


![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)


![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)




